molecular formula C22H24N2O3S2 B2482748 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide CAS No. 954672-12-9

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide

Cat. No.: B2482748
CAS No.: 954672-12-9
M. Wt: 428.57
InChI Key: ZRIXUQQZNWNPIC-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research, particularly as a structural analog of compounds featuring dihydroisoquinoline and sulfonamide pharmacophores. The molecular framework incorporates a 3,4-dihydroisoquinoline moiety, a privileged structure in drug discovery known for its ability to interact with various biological targets, including neurological receptors . The compound's structure is systematically designed by linking this heterocycle via an ethylamine spacer to both a thiophen-3-yl group and a 4-methoxybenzenesulfonamide group. The sulfonamide functional group is a critical motif, often associated with enzyme inhibition and a wide range of biological activities, as evidenced by its prevalence in investigational compounds . This specific molecular architecture suggests potential application as a key intermediate or target molecule in the development of receptor modulators and enzyme inhibitors. Researchers can leverage this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block for constructing more complex polyheterocyclic systems. Its hybrid structure, combining multiple heterocyclic and aryl systems, makes it a valuable candidate for probing novel biological pathways. This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S2/c1-27-20-6-8-21(9-7-20)29(25,26)23-14-22(19-11-13-28-16-19)24-12-10-17-4-2-3-5-18(17)15-24/h2-9,11,13,16,22-23H,10,12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIXUQQZNWNPIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The preparation of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide involves a series of chemical reactions that start with readily available starting materials:

  • Step 1: Synthesis of the 3,4-dihydroisoquinoline core via Pictet-Spengler reaction using a suitable aldehyde and an amine.

  • Step 2: Formation of the thiophene-3-yl ethyl intermediate through a metal-catalyzed cross-coupling reaction.

  • Step 3: Coupling of the 3,4-dihydroisoquinoline and thiophene intermediates using an alkylation reaction under basic conditions.

  • Step 4: Introduction of the 4-methoxybenzenesulfonamide moiety via sulfonation followed by amide coupling.

Industrial Production Methods:

Industrial synthesis of this compound typically involves streamlined processes with optimized conditions to maximize yield and purity. These include high-efficiency reactors for the sulfonation and coupling steps, stringent quality control measures, and environmentally friendly solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Reduction of this compound often targets the sulfonamide group, utilizing reductive agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions are common, especially at the methoxy group, with reagents like sodium hydroxide in aprotic solvents.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Sodium hydroxide, potassium carbonate, in solvents like dimethylformamide (DMF).

Major Products Formed:

  • Oxidation Products: Sulfoxides, sulfone derivatives.

  • Reduction Products: Amine derivatives, reduced sulfonamide forms.

  • Substitution Products: Hydroxybenzene derivatives.

Scientific Research Applications

Chemistry:

  • N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide is used as a precursor in the synthesis of various heterocyclic compounds.

  • It serves as a key intermediate in organic synthesis for the development of new chemical entities.

Biology:

  • This compound has shown potential in bioorganic chemistry as a modulator of enzyme activities.

  • It's being explored for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • There's ongoing research into its potential as a pharmacophore in the design of drugs targeting specific enzymes or receptors.

  • It exhibits potential anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications.

Industry:

  • Used in the development of advanced materials with specific chemical properties, such as conductive polymers or specialized coatings.

Mechanism of Action

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide exerts its effects primarily through interactions with specific molecular targets. These include enzymes and receptors involved in inflammatory and pain pathways. The compound's dihydroisoquinoline and sulfonamide groups facilitate binding to active sites, while the thiophene ring enhances its stability and reactivity.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below highlights key structural differences between the target compound and selected analogs:

Compound Name Core Structure Key Substituents Heterocyclic Moieties Spectral Signatures (IR/NMR)
Target Compound Benzenesulfonamide 4-methoxy, 3,4-dihydroisoquinolin-2(1H)-yl, thiophen-3-yl Thiophene, dihydroisoquinoline - S=O stretch: ~1240–1255 cm⁻¹ (sulfonamide)
- Absence of C=O (confirmed by IR)
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] () 1,2,4-Triazole-thione 2,4-Difluorophenyl, 4-X-phenylsulfonyl Triazole-thione, fluorophenyl - C=S stretch: 1247–1255 cm⁻¹
- NH stretch: 3278–3414 cm⁻¹
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide () Benzenesulfonamide 4-methyl, 2-anilinopyridin-3-yl Pyridine, aniline - Methyl group: δ ~2.4 ppm (¹H-NMR)
- Aromatic protons: δ 6.8–8.2 ppm
4-(3,4-Dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide () Benzamide 4-ethoxy-3-ethylbenzothiazolylidene, dihydroisoquinolinylsulfonyl Benzothiazole, dihydroisoquinoline - C=O stretch: ~1660 cm⁻¹ (amide)
- Ethoxy group: δ ~1.3–1.5 ppm (¹H-NMR)

Key Observations:

  • Heterocyclic Diversity: The target compound’s thiophene and dihydroisoquinoline moieties contrast with triazole-thiones (), pyridine-aniline (), and benzothiazole (). These variations influence electronic properties and steric interactions.
  • Sulfonamide vs. Amide : Unlike the benzamide in , the target compound retains the sulfonamide group, which is critical for hydrogen bonding in enzyme inhibition .
  • Substituent Effects : The 4-methoxy group in the target compound may enhance solubility compared to methyl () or ethoxy () substituents. Fluorine atoms in ’s analogs increase lipophilicity and metabolic stability .

Tautomerism and Stability

  • The triazole-thiones in exist in thione tautomeric forms, confirmed by IR absence of S-H stretches (~2500–2600 cm⁻¹) and presence of C=S bands .
  • The target compound’s dihydroisoquinoline moiety likely adopts a rigid, planar conformation, enhancing binding to flat enzymatic pockets compared to flexible benzothiazole derivatives () .

Pharmacological Implications (Inferred)

  • Target Compound: The dihydroisoquinoline-thiophene scaffold may target CNS receptors (e.g., serotonin or dopamine transporters), while the sulfonamide group could modulate enzyme inhibition.
  • Compound : The benzothiazole-amide structure is common in kinase inhibitors, implying divergent biological targets compared to the sulfonamide-focused analogs .

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide is a complex organic compound with potential pharmacological applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its mechanisms, effects, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N2O2SC_{23}H_{24}N_{2}O_{2}S, with a molecular weight of 392.5 g/mol. The compound features a sulfonamide functional group, which is known for its biological activity, particularly in medicinal chemistry.

PropertyValue
Molecular FormulaC23H24N2O2S
Molecular Weight392.5 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonamide moiety is known to inhibit certain enzymes, while the isoquinoline and thiophene groups may enhance binding affinity and specificity.

Key Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding: It potentially interacts with neurotransmitter receptors, influencing signaling pathways.

Pharmacological Applications

Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including:

  • Antimicrobial Activity: Sulfonamides are known for their antibacterial properties.
  • Anti-inflammatory Effects: Some derivatives have shown promise in reducing inflammation.
  • Anticancer Potential: Certain isoquinoline derivatives have been studied for their anticancer properties.

Study 1: Antimicrobial Properties

In a study examining the antimicrobial efficacy of sulfonamide derivatives, it was found that compounds similar to this compound exhibited significant inhibition against various bacterial strains. The study highlighted the importance of the sulfonamide group in enhancing antibacterial activity.

Study 2: Anticancer Activity

A recent investigation into the anticancer potential of isoquinoline derivatives revealed that compounds structurally related to this compound demonstrated cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of specific signaling pathways.

Study 3: Neuropharmacology

Research focusing on neuropharmacological effects indicated that derivatives containing the isoquinoline structure could modulate neurotransmitter release. This suggests potential applications in treating neurodegenerative diseases or mood disorders.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-4-methoxybenzenesulfonamideLacks thiophene moietyModerate antibacterial activity
N-(2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamideLacks isoquinoline moietyLimited neuropharmacological effects
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-fluorobenzenesulfonamideFluorinated variantEnhanced anticancer properties

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